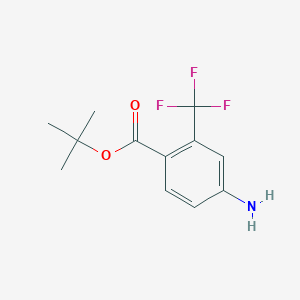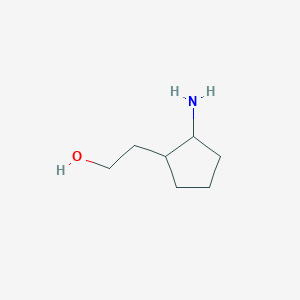
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid . More details about the synthesis process can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C7H5BrF3N/c1-4-2-5 (8)3-12-6 (4)7 (9,10)11/h2-3H,1H3 . More details about the molecular structure can be found in the ChemSpider database .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it is involved in the palladium-catalyzed α-arylation of a Refomatsky reagent . More details about the chemical reactions can be found in related peer-reviewed papers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.02 . It is a liquid at room temperature . More details about the physical and chemical properties can be found in the ChemSpider database .Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This characterization aids in understanding its structural properties. Density Functional Theory (DFT) has been employed to investigate its optimized geometric structure and vibrational frequencies. The study also explored the molecule's non-linear optical (NLO) properties, useful in the development of materials for optical technologies (Vural & Kara, 2017).
Application in Synthesis of Novel Derivatives
Efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reaction has been achieved using compounds like 5-bromo-2-methylpyridin-3-amine. These derivatives have been studied for their potential applications in various fields, including their use as chiral dopants for liquid crystals and their antimicrobial activities (Ahmad et al., 2017).
Antimicrobial and DNA Interactions
The antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine derivatives have been tested using methods like minimal inhibitory concentration (MIC). Additionally, the effect of these molecules on pBR322 plasmid DNA was explored using agarose gel electrophoresis experiments (Vural & Kara, 2017).
Development of Organic Synthesis Methods
The compound has been used as a key intermediate in various organic synthesis methods. These include the preparation of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating its versatility in organic synthesis (Khlebnikov et al., 2018).
Corrosion Inhibition Studies
Studies have been conducted on the inhibition of carbon steel corrosion in acidic media using compounds derived from 5-Bromo-2-(trifluoromethyl)pyridine. These studies are significant for industrial applications where corrosion resistance is crucial (El-Lateef et al., 2015).
Proton Transfer Mechanisms
Research on derivatives of 5-Bromo-2-(trifluoromethyl)pyridine has provided insights into various proton transfer mechanisms. This knowledge is important for understanding chemical reactions in biological systems and in the development of new pharmaceuticals (Vetokhina et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the development of pharmaceuticals and agrochemicals . They often interact with various enzymes and receptors in the body, but the specific targets can vary widely depending on the exact structure of the compound .
Mode of Action
Trifluoromethylpyridines are known to interact with their targets through various types of chemical bonds, often forming stable complexes . The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its target .
Biochemical Pathways
Trifluoromethylpyridines are known to be involved in a wide range of biochemical processes, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, potentially improving their bioavailability .
Result of Action
Trifluoromethylpyridines are known to have a wide range of biological activities, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of organic compounds .
properties
IUPAC Name |
5-bromo-3-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLTSVNLJURRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743311 | |
| Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010422-52-2 | |
| Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)
![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)
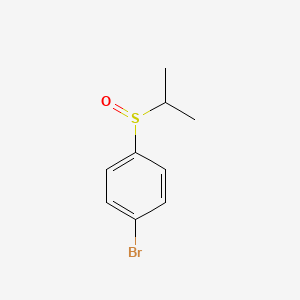
![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)
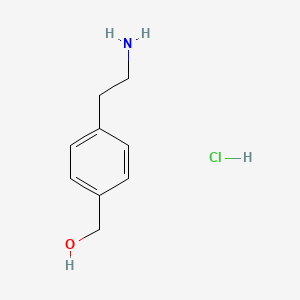
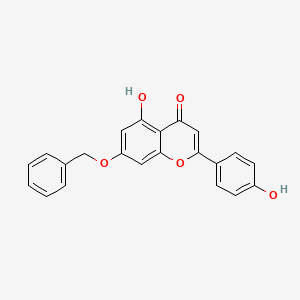
![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)
